N-ethyl-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-ethyl-1H-pyrazol-3-amine” is a type of pyrazole compound . Pyrazole compounds are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are advantageous frameworks able to provide useful ligands for receptors or enzymes .

Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

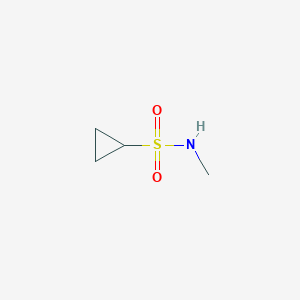

The molecular structure of “N-ethyl-1H-pyrazol-3-amine” consists of a pyrazole ring with an ethyl group attached to one of the carbon atoms and an amine group attached to another carbon atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-1H-pyrazol-3-amine” include a molecular weight of 83.092, a density of 1.3±0.1 g/cm3, a boiling point of 334.5±15.0 °C at 760 mmHg, and a flash point of 182.6±7.6 °C .作用機序

Safety and Hazards

将来の方向性

The pyrazole nucleus is an easy-to-prepare scaffold with large therapeutic potential. Therefore, the search for new pyrazole-based compounds is of great interest to the academic community as well as industry . In the future, more research will be conducted to explore the potential applications of “N-ethyl-1H-pyrazol-3-amine” and other pyrazole compounds in various fields.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-1H-pyrazol-3-amine involves the reaction of ethyl hydrazinecarboxylate with 1,3-dimethyl-2-nitrobenzene followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "1,3-dimethyl-2-nitrobenzene", "Hydrogen gas", "Palladium on carbon", "Ethanol" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with 1,3-dimethyl-2-nitrobenzene in ethanol at reflux temperature to form N-ethyl-1,3-dimethyl-2-nitropyrazole.", "Step 2: The nitro compound is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst.", "Step 3: The resulting N-ethyl-1H-pyrazol-3-amine is isolated by filtration and purification." ] } | |

CAS番号 |

537038-65-6 |

製品名 |

N-ethyl-1H-pyrazol-3-amine |

分子式 |

C5H9N3 |

分子量 |

111.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。